N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 5-cyclopropyl-1-methyl-1H-pyrazole core. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
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Attachment of the Tolyl Group: : The next step involves the introduction of the m-tolyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with m-tolyl acetic acid in the presence of a Lewis acid catalyst like aluminum chloride.
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Final Coupling: : The final step is the coupling of the pyrazole derivative with the tolyl acetamide. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
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Reduction: : Reduction reactions can target the pyrazole ring or the carbonyl group in the acetamide moiety, potentially leading to the formation of amines or alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide has potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide: Lacks the methyl group on the pyrazole ring.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(p-tolyl)acetamide: Has a para-tolyl group instead of a meta-tolyl group.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyl)acetamide: Has an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
The uniqueness of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-4-3-5-13(8-12)9-17(21)18-11-15-10-16(14-6-7-14)20(2)19-15/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYPCTWINMHPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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